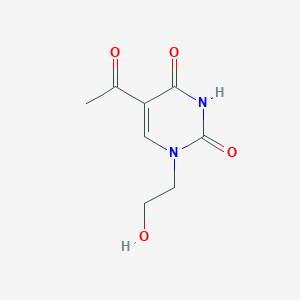

5-acetil-1-(2-hidroxietil)-2,4(1H,3H)-pirimidin-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a pyrimidinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Studies have indicated that derivatives of pyrimidinedione compounds exhibit significant antimicrobial properties. For instance, research has shown that modifications to the pyrimidinedione structure can enhance efficacy against various bacterial strains, making these compounds potential candidates for new antibiotic therapies .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

3. Drug Delivery Systems

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione has been utilized in the development of drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. Research has shown that when incorporated into polymer matrices, it can improve the stability and bioavailability of drugs .

Materials Science Applications

1. Synthesis of Functional Polymers

The compound serves as a building block in the synthesis of functional polymers. Its reactivity allows for the formation of cross-linked networks that can be tailored for specific applications such as coatings and adhesives. Recent advancements have focused on using this compound in eco-friendly polymer synthesis methods .

2. Photonic Applications

Research indicates that pyrimidinedione derivatives can be used in photonic devices due to their optical properties. They can be incorporated into light-emitting diodes (LEDs) and solar cells, enhancing performance through improved light absorption and emission characteristics .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to metabolic pathways in various organisms, which could lead to therapeutic applications in metabolic disorders .

2. Molecular Probes

Due to its unique structure, 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is being explored as a molecular probe in biochemical assays. Its ability to interact with biomolecules makes it suitable for studying protein-ligand interactions and enzyme kinetics .

Case Studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidinedione core.

Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

Hydroxyethylation: Finally, the compound is hydroxyethylated using ethylene oxide under basic conditions to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation, acetylation, and hydroxyethylation reactions.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: Implementing purification techniques, such as recrystallization or chromatography, to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.

Major Products

Oxidation: The major product is a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major products vary depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxyethyl group.

1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group.

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a hydroxyethyl group.

Uniqueness

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and hydroxyethyl groups, which confer distinct chemical and biological properties

Actividad Biológica

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the pyrimidinedione family. Its unique structure, characterized by an acetyl group and a hydroxyethyl group attached to a pyrimidinedione core, has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.18 g/mol

- CAS Number : 338404-88-9

- Purity : >90%

Biological Activity

The biological activity of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione has been explored in several studies, highlighting its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione exhibit antimicrobial activity. For instance, derivatives of pyrimidinediones have been shown to inhibit bacterial RNA polymerase, suggesting that this compound may share similar mechanisms of action .

Anticancer Activity

Preliminary studies suggest that 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione may have anticancer properties. The mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis . Further research is needed to elucidate the specific pathways affected by this compound.

The mechanism by which 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione exerts its biological effects likely involves interactions with specific molecular targets. These may include:

- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptors : Potential interaction with cellular receptors that mediate growth and survival signals.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-acetyl-2,4(1H,3H)-pyrimidinedione | Lacks hydroxyethyl group | Limited biological activity |

| 1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione | Lacks acetyl group | Moderate antimicrobial |

| 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione | Contains methyl instead of hydroxyethyl | Anticancer properties |

This table illustrates how the presence of both acetyl and hydroxyethyl groups in 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione may contribute to its distinct biological properties compared to its analogs .

Case Studies and Research Findings

Several case studies have investigated the biological activity of pyrimidinedione derivatives:

- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione effectively inhibited the growth of Gram-positive bacteria. The study highlighted structure-activity relationships that could guide future synthesis .

- Anticancer Research : Another investigation into pyrimidinediones revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines. The study emphasized the need for further exploration into the specific pathways targeted by these compounds .

Propiedades

IUPAC Name |

5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFVEYKACDMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.